Cas no 888498-07-5 (1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine)
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
- 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine
- 1H-Pyrrolo[2,3-b]pyridine-4- methanamine
- 4-Aminomethyl-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine-4-methanamine
- 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
- AKOS015919771
- A842970
- SCHEMBL1752655
- 4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine
- FT-0688244
- PB20269
- CS-W008573
- AS-36112
- KPNRVZRVBULYGJ-UHFFFAOYSA-N
- MFCD08458223
- 1H-pyrrolo[2,3-b]pyridin-4-yl-methyl-amine
- SY026159
- DTXSID50470471
- 888498-07-5
- 1-{1H-PYRROLO[2,3-B]PYRIDIN-4-YL}METHANAMINE
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- MDL: MFCD08458223
- Inchi: 1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11)
- InChI Key: KPNRVZRVBULYGJ-UHFFFAOYSA-N
- SMILES: N1C=CC2C1=NC=CC=2CN
Computed Properties
- Exact Mass: 147.08000
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.279
- Melting Point: 131.7-133.0℃
- Refractive Index: 1.712
- PSA: 54.70000
- LogP: 1.72190
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338;P310
- Storage Condition:2-8 °C
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 52581-0.25/G |
(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)METHANAMINE |
888498-07-5 | 97% | 0.25g |
$84 | 2023-09-17 | |
| AstaTech | 52581-1/G |
(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)METHANAMINE |
888498-07-5 | 97% | 1g |
$237 | 2023-09-17 | |
| AstaTech | 52581-5/G |
(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)METHANAMINE |
888498-07-5 | 97% | 5g |
$735 | 2023-09-17 | |
| Chemenu | CM108934-100mg |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |
888498-07-5 | 95%+ | 100mg |
$101 | 2021-08-06 | |
| Chemenu | CM108934-250mg |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |
888498-07-5 | 95%+ | 250mg |
$182 | 2021-08-06 | |
| Chemenu | CM108934-1g |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |
888498-07-5 | 95%+ | 1g |
$455 | 2021-08-06 | |
| Alichem | A029186871-1g |
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine |
888498-07-5 | 97% | 1g |
$360.50 | 2023-08-31 | |
| Alichem | A029186871-5g |
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine |
888498-07-5 | 97% | 5g |
$690.90 | 2023-08-31 | |
| Matrix Scientific | 112245-250mg |
4-Aminomethyl-7-azaindole |
888498-07-5 | 250mg |
$99.00 | 2023-09-09 | ||
| Matrix Scientific | 112245-500mg |
4-Aminomethyl-7-azaindole |
888498-07-5 | 500mg |
$152.00 | 2023-09-09 |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Suppliers
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine
Recent Advances in the Study of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine (CAS: 888498-07-5) and Its Applications in Chemical Biology and Medicine
The compound 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine (CAS: 888498-07-5) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in treating various diseases. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its direct therapeutic effects.
Structural analysis reveals that the 1H-pyrrolo[2,3-b]pyridine core provides an excellent platform for drug design, offering multiple sites for functionalization while maintaining favorable physicochemical properties. The primary amine group at the 4-position allows for diverse derivatization strategies, making this compound particularly valuable in combinatorial chemistry approaches. Recent synthetic methodologies have improved the yield and purity of this compound, facilitating its broader application in research.
In the context of kinase inhibition, several research groups have reported the development of potent and selective inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine moiety. A 2023 study demonstrated its efficacy as a building block for JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The compound's ability to form critical hydrogen bonds with kinase hinge regions while maintaining optimal lipophilicity contributes to its therapeutic potential.
Recent pharmacological investigations have expanded beyond kinase inhibition. The compound has shown modulatory effects on various neurotransmitter systems, suggesting potential applications in neurological disorders. In particular, its structural similarity to naturally occurring tryptamine derivatives has prompted studies exploring its interactions with serotonin and dopamine receptors. Preliminary in vitro data indicate subtype-selective binding profiles that could be exploited for targeted therapy development.
The metabolic stability and pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine derivatives have been the subject of intensive research. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have provided detailed insights into the compound's ADME characteristics. These studies have guided structural modifications to improve oral bioavailability while maintaining target engagement.
Emerging applications in chemical biology have utilized this compound as a versatile linker for PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous conjugation to target-binding warheads and E3 ligase ligands, enabling the creation of novel protein degraders. Recent proof-of-concept studies have demonstrated successful degradation of challenging targets in oncology.
Future research directions include exploring the compound's potential in fragment-based drug discovery and its application in covalent inhibitor design. The continued investigation of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine and its derivatives promises to yield novel therapeutic agents across multiple disease areas, reinforcing its importance in contemporary medicinal chemistry research.
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